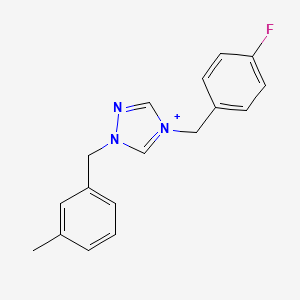
4-(4-fluorobenzyl)-1-(3-methylbenzyl)-1H-1,2,4-triazol-4-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-fluorobenzyl)-1-(3-methylbenzyl)-1H-1,2,4-triazol-4-ium is a synthetic organic compound belonging to the class of triazolium salts. This compound is characterized by the presence of a triazole ring substituted with fluorobenzyl and methylbenzyl groups. Triazolium salts are known for their diverse applications in various fields, including medicinal chemistry, catalysis, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorobenzyl)-1-(3-methylbenzyl)-1H-1,2,4-triazol-4-ium typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Substitution with Benzyl Groups: The triazole ring is then substituted with 4-fluorobenzyl and 3-methylbenzyl groups through nucleophilic substitution reactions. This step often requires the use of strong bases and suitable solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
4-(4-fluorobenzyl)-1-(3-methylbenzyl)-1H-1,2,4-triazol-4-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole hydrides.
科学的研究の応用
4-(4-fluorobenzyl)-1-(3-methylbenzyl)-1H-1,2,4-triazol-4-ium has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Catalysis: Triazolium salts are used as catalysts in various organic reactions, including cycloadditions and polymerizations.
Materials Science: The compound is explored for its use in the development of advanced materials, such as ionic liquids and conductive polymers.
作用機序
The mechanism of action of 4-(4-fluorobenzyl)-1-(3-methylbenzyl)-1H-1,2,4-triazol-4-ium involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit the activity of enzymes or disrupt cellular processes, leading to antimicrobial or anticancer effects. The triazole ring and benzyl groups play a crucial role in binding to the target molecules and exerting the desired biological activity.
類似化合物との比較
Similar Compounds
- 4-(4-chlorobenzyl)-1-(3-methylbenzyl)-1H-1,2,4-triazol-4-ium
- 4-(4-bromobenzyl)-1-(3-methylbenzyl)-1H-1,2,4-triazol-4-ium
- 4-(4-methylbenzyl)-1-(3-methylbenzyl)-1H-1,2,4-triazol-4-ium
Uniqueness
4-(4-fluorobenzyl)-1-(3-methylbenzyl)-1H-1,2,4-triazol-4-ium is unique due to the presence of the fluorine atom in the benzyl group. This fluorine substitution can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability and increase its lipophilicity, making it more effective in certain applications compared to its analogs.
特性
分子式 |
C17H17FN3+ |
|---|---|
分子量 |
282.33 g/mol |
IUPAC名 |
4-[(4-fluorophenyl)methyl]-1-[(3-methylphenyl)methyl]-1,2,4-triazol-4-ium |
InChI |
InChI=1S/C17H17FN3/c1-14-3-2-4-16(9-14)11-21-13-20(12-19-21)10-15-5-7-17(18)8-6-15/h2-9,12-13H,10-11H2,1H3/q+1 |
InChIキー |
CADOVNUSKUMXDF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)CN2C=[N+](C=N2)CC3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[2-(4-Fluorophenoxy)ethyl]sulfanyl}benzoic acid](/img/structure/B13371543.png)
![3,5-dimethyl-2-(4-methylbenzoyl)-6-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B13371565.png)
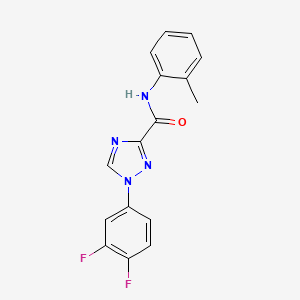
![N-{2-[(5-nitro-2-furoyl)amino]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B13371576.png)
![4-{[3-(Diphenylamino)-3-oxopropyl]amino}-4-oxobutanoic acid](/img/structure/B13371581.png)
![6-bromo-5,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide](/img/structure/B13371585.png)
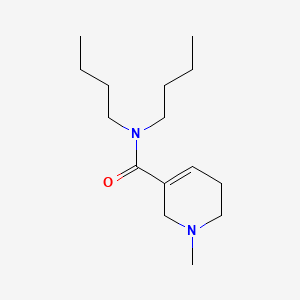
![6-(4-Fluorophenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371603.png)
![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methylbenzenesulfonamide](/img/structure/B13371608.png)
![3-(1-Adamantyl)-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371614.png)
![N-(sec-butyl)-2-chloro-5-[(2-phenylpropanoyl)amino]benzamide](/img/structure/B13371621.png)
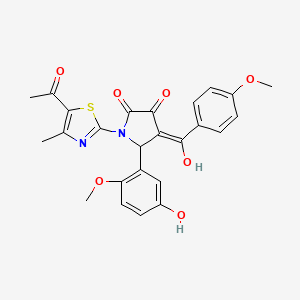
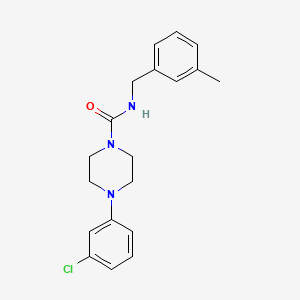
![8-bromo-5-ethyl-6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13371642.png)
